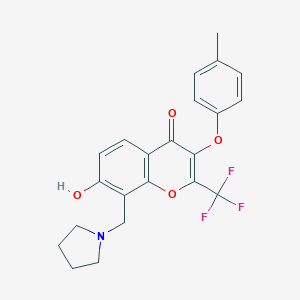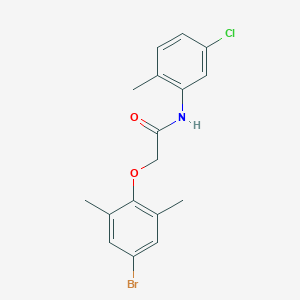![molecular formula C21H17BrN2OS B285173 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are dependent on the specific application. As an anticancer agent, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Furthermore, as a neuroprotective agent, this compound has been found to protect neurons from oxidative stress and apoptosis by activating the Nrf2 signaling pathway.
実験室実験の利点と制限
The advantages of using 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique chemical structure and properties, which make it a promising candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the scientific research of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent by studying its efficacy in different types of cancer cells and in vivo models. Another direction is to explore its potential as an anti-inflammatory agent by studying its effects on different inflammatory diseases and in vivo models. Furthermore, future research could focus on the development of novel derivatives of this compound with improved solubility and potency.
合成法
The synthesis of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile to form 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid. The second step involves the reaction of 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid with 2-bromo-4-methylbenzylbromide to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid. The final step involves the cyclization of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
科学的研究の応用
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research due to its unique chemical structure and properties. This compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have potential as a neuroprotective agent due to its ability to protect neurons from oxidative stress and apoptosis.
特性
分子式 |
C21H17BrN2OS |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
3-[(4-bromophenyl)methyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17BrN2OS/c1-13-3-6-16(9-14(13)2)18-11-26-20-19(18)21(25)24(12-23-20)10-15-4-7-17(22)8-5-15/h3-9,11-12H,10H2,1-2H3 |
InChIキー |
MKLWURDXAWEABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)

![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
